molecular formula C8H7NO4 B051838 3-Methyl-4-nitrobenzoic acid CAS No. 3113-71-1

3-Methyl-4-nitrobenzoic acid

Cat. No.: B051838
CAS No.: 3113-71-1
M. Wt: 181.15 g/mol
InChI Key: XDTTUTIFWDAMIX-UHFFFAOYSA-N
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Description

3-Methyl-4-nitrobenzoic acid is an aromatic compound with the molecular formula C8H7NO4. It is characterized by a methyl group and a nitro group attached to a benzoic acid core. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-4-nitrobenzoic acid can be synthesized through the selective oxidation of 2,4-dimethyl nitrobenzene. The process involves introducing oxygen under stirring and illumination in an acetonitrile solvent in the presence of a catalyst. The reaction is carried out at 30°C for 5 hours. After the reaction, the mixture is filtered, and the solvent is recovered by rotary evaporation. The filtrate is then acidified to a pH of about 3.8 to obtain this compound .

Industrial Production Methods: Another method involves the continuous oxidation of 1,3-dimethyl-4-nitrobenzene using nitric acid. The reaction solutions are mixed in a pipelining reactor, and the resulting mixture is filtered and treated to obtain the final product. This method is noted for its mild reaction conditions and efficient continuous production .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the carboxyl group.

Common Reagents and Conditions:

    Oxidation: Molecular oxygen catalyzed by cobalt acetate in acetic acid.

    Reduction: Catalytic hydrogenation or chemical reduction using reagents like tin(II) chloride.

    Substitution: Nitration using nitric acid and sulfuric acid mixtures.

Major Products:

Scientific Research Applications

3-Methyl-4-nitrobenzoic acid is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-4-nitrobenzoic acid primarily involves its role as an intermediate in chemical reactions. The nitro group is electron-withdrawing, which influences the reactivity of the aromatic ring, making it more susceptible to electrophilic substitution reactions. The carboxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s solubility and reactivity .

Comparison with Similar Compounds

    3-Nitrobenzoic acid: Similar structure but lacks the methyl group.

    4-Nitrobenzoic acid: Nitro group in the para position relative to the carboxyl group.

    2-Methyl-4-nitrobenzoic acid: Methyl group in the ortho position relative to the carboxyl group.

Uniqueness: 3-Methyl-4-nitrobenzoic acid is unique due to the specific positioning of the methyl and nitro groups, which affects its chemical reactivity and applications. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the aromatic ring provides a unique balance of reactivity that can be exploited in various synthetic applications .

Properties

IUPAC Name

3-methyl-4-nitrobenzoic acid
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InChI

InChI=1S/C8H7NO4/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4H,1H3,(H,10,11)
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InChI Key

XDTTUTIFWDAMIX-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-]
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Molecular Formula

C8H7NO4
Record name 3-METHYL-4-NITROBENZOIC ACID
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DSSTOX Substance ID

DTXSID1025641
Record name 3-Methyl-4-nitrobenzoic acid
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Molecular Weight

181.15 g/mol
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Physical Description

3-methyl-4-nitrobenzoic acid appears as needles or off white powder. (NTP, 1992)
Record name 3-METHYL-4-NITROBENZOIC ACID
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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CAS No.

3113-71-1
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Melting Point

421 to 424 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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